molecular formula C23H21Cl2N3O3S B11500239 1-[(3,4-dichlorophenyl)sulfonyl]-N-[4-(pyridin-4-ylmethyl)phenyl]prolinamide

1-[(3,4-dichlorophenyl)sulfonyl]-N-[4-(pyridin-4-ylmethyl)phenyl]prolinamide

Cat. No.: B11500239
M. Wt: 490.4 g/mol
InChI Key: XHWPKFFUZQLBBR-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROBENZENESULFONYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-DICHLOROBENZENESULFONYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, pyridine derivatives, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-DICHLOROBENZENESULFONYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PYRROLIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

1-(3,4-DICHLOROBENZENESULFONYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROBENZENESULFONYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-DICHLOROBENZENESULFONYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PYRROLIDINE-2-CARBOXAMIDE is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and a pyridine moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H21Cl2N3O3S

Molecular Weight

490.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-N-[4-(pyridin-4-ylmethyl)phenyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H21Cl2N3O3S/c24-20-8-7-19(15-21(20)25)32(30,31)28-13-1-2-22(28)23(29)27-18-5-3-16(4-6-18)14-17-9-11-26-12-10-17/h3-12,15,22H,1-2,13-14H2,(H,27,29)

InChI Key

XHWPKFFUZQLBBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4

Origin of Product

United States

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